![molecular formula C12H16N6O3 B3049769 n-Adenosylaziridine CAS No. 219497-87-7](/img/structure/B3049769.png)
n-Adenosylaziridine
Overview
Description
Synthesis Analysis
Chemical Reactions Analysis
Scientific Research Applications
DNA Methylation and Sequence-Specific Labeling
n-Adenosylaziridine plays a crucial role in the field of DNA methylation and sequence-specific labeling. Kunkel et al. (2015) discuss how DNA methyltransferases catalyze the transfer of methyl groups to specific DNA sequences using cofactors like n-Adenosylaziridine. This process is significant for sequence-specific delivery of biomolecules to DNA, facilitating targeted therapeutic and diagnostic applications in genomics and molecular biology (Kunkel, Lurz, & Weinhold, 2015). Similarly, Pljevaljčić et al. (2004) highlight the utility of n-Adenosylaziridine in sequence-specific labeling of DNA, indicating its potential in genomic research and biotechnology (Pljevaljčić, Schmidt, Peschlow, & Weinhold, 2004).
Photoaffinity Labeling
The application of n-Adenosylaziridine extends to photoaffinity labeling as well. Yamaguchi et al. (1985) explored the use of a photosensitive analogue of NAD, incorporating n-Adenosylaziridine, for photoaffinity labeling of enzymes. This method is crucial for studying enzyme-substrate interactions and elucidating molecular mechanisms in biochemistry (Yamaguchi, Chen, & Hatefi, 1985).
RNA Methylation and Posttranscriptional Modification
Meyer et al. (2012) discuss the role of adenosine methylation, potentially involving derivatives like n-Adenosylaziridine, in RNA methylation. This posttranscriptional modification of RNA is crucial for understanding the regulation of gene expression and RNA function in various physiological processes (Meyer, Saletore, Zumbo, Elemento, Mason, & Jaffrey, 2012).
Therapeutic Applications and Cellular Biochemistry
The relevance of n-Adenosylaziridine extends to its therapeutic applications. Bottiglieri (2002) provides an overview of S-Adenosyl-L-methionine (SAMe), a key molecule in cellular biochemistry, potentially involving n-Adenosylaziridine in its synthesis pathway. This molecule plays a significant role in various clinical studies, including research on depression, dementia, and liver disease (Bottiglieri, 2002).
DNA/RNA Nucleobase Modification
Jacobsen et al. (2006) investigated the N-arylation and N-alkenylation of DNA/RNA nucleobases, a process that may involve n-Adenosylaziridine. This approach is vital for creating modified nucleobases for use in genetic engineering and synthetic biology (Jacobsen, Knudsen, & Gothelf, 2006).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(aziridin-1-ylmethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-10-7-11(15-4-14-10)18(5-16-7)12-9(20)8(19)6(21-12)3-17-1-2-17/h4-6,8-9,12,19-20H,1-3H2,(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRQACMPQRWEV-WOUKDFQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN1C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460301 | |
Record name | n-adenosylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Adenosylaziridine | |
CAS RN |
219497-87-7 | |
Record name | n-adenosylaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40460301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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